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Abstract
Oxamide (C₂H₄N₂O₂), the diamide of oxalic acid, is a fundamental organic molecule with a

deceptively simple structure that underpins a rich and complex array of chemical and biological

activities. Its robust hydrogen bonding capabilities and planar geometry make it a versatile

scaffold in supramolecular chemistry and a key pharmacophore in medicinal chemistry. This

guide provides a comprehensive technical overview of the chemical structure and bonding of

oxamide, detailing its molecular geometry, experimental characterization, and the biological

significance of the oxamide motif in drug development.

Chemical Structure and Bonding
Oxamide is a white crystalline solid characterized by two amide groups joined by a central

carbon-carbon single bond. The molecule adopts a planar, trans conformation, which is the

most stable arrangement due to the minimization of steric hindrance and the optimization of

intermolecular hydrogen bonding in the solid state.

Molecular Geometry
The molecular structure of oxamide has been extensively studied using X-ray crystallography.

The key structural features are the planarity of the molecule and the specific bond lengths and

angles that define its geometry.
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// Atom nodes C1 [label="C", pos="0,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

C2 [label="C", pos="1.5,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; O1

[label="O", pos="-0.7,-1.2!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; O2

[label="O", pos="2.2,-1.2!", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; N1

[label="N", pos="-0.7,1.2!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; N2

[label="N", pos="2.2,1.2!", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; H1

[label="H", pos="-1.4,1.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H2

[label="H", pos="-0.4,2.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H3

[label="H", pos="1.9,2.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H4 [label="H",

pos="2.9,1.2!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];

// Bonds edge [len=1.0]; C1 -- C2; C1 -- O1 [style=double]; C2 -- O2 [style=double]; C1 -- N1;

C2 -- N2; N1 -- H1; N1 -- H2; N2 -- H3; N2 -- H4; } caption: "Chemical structure of Oxamide."

Quantitative Structural Data
The precise bond lengths and angles of oxamide have been determined through X-ray

diffraction studies. These parameters are crucial for understanding the electronic distribution

and steric factors within the molecule.

Bond Bond Length (Å)

C-C 1.542

C=O 1.243

C-N 1.315

Angle Bond Angle (°)

O=C-C 119.5

N-C-C 114.8

O=C-N 125.7

Data obtained from X-ray crystallography studies.
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Intermolecular Bonding and Crystal Packing
In the solid state, oxamide molecules are organized in a layered structure. These layers are

held together by a network of intermolecular hydrogen bonds.[1][2] Specifically, the amine

hydrogens act as hydrogen bond donors, while the carbonyl oxygens act as acceptors. This

extensive hydrogen bonding network is responsible for the relatively high melting point and low

solubility of oxamide in many solvents. The molecules are linked together in planes by

hydrogen bonds of approximately 2.91 and 2.96 Å.[3]

Experimental Protocols for Structural
Characterization
The determination of the chemical structure and bonding of oxamide relies on several key

experimental techniques.

Synthesis & Purification

Structural Characterization

Data Analysis

Oxamide Synthesis

Purification (e.g., Recrystallization)

Single-Crystal X-ray Diffraction

Crystal Growth

FT-IR Spectroscopy Raman Spectroscopy

Structure Solution & Refinement Vibrational Mode Assignment
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X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

structure of oxamide in the solid state.

Methodology:

Crystal Growth: Single crystals of oxamide suitable for X-ray diffraction are typically grown

by slow evaporation of a saturated solution in a suitable solvent, such as water or ethanol.

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low

temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using

a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a

detector (e.g., CCD or CMOS).

Structure Solution and Refinement: The collected diffraction data are processed to yield a set

of structure factors. The initial crystal structure is solved using direct methods. The structural

model is then refined by full-matrix least-squares on F² using software such as SHELXL. This

refinement process minimizes the difference between the observed and calculated structure

factors, yielding precise atomic coordinates, bond lengths, and bond angles.

Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy provides valuable information about the functional groups and

bonding within the oxamide molecule. The infrared and Raman spectra are complementary

and allow for a comprehensive vibrational analysis.

Methodology for FT-IR Spectroscopy:

Sample Preparation: A small amount of finely ground oxamide powder is mixed with

potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol

mull can be prepared.

Data Acquisition: The sample is placed in the beam path of an FT-IR spectrometer. The

spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) with a

resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
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Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the

vibrational modes of the molecule, such as N-H stretching, C=O stretching, and N-H

bending.

Methodology for Raman Spectroscopy:

Sample Preparation: A small amount of oxamide powder is placed in a glass capillary tube

or on a microscope slide.

Data Acquisition: The sample is illuminated with a monochromatic laser source (e.g., 785

nm). The scattered light is collected, filtered to remove the Rayleigh scattering, and

dispersed onto a detector.

Spectral Analysis: The Raman spectrum provides information on the vibrational modes of the

molecule, particularly the non-polar bonds, which are often weak in the IR spectrum.

Relevance in Drug Development: The Oxamide
Scaffold
While oxamide itself has limited direct therapeutic applications, the oxamide scaffold is a

privileged structure in medicinal chemistry, appearing in a wide range of biologically active

compounds. Its rigid, planar nature and hydrogen bonding capabilities make it an excellent

platform for designing molecules that can interact with specific biological targets.

Oxamide Derivatives as Kinase Inhibitors
A primary application of the oxamide motif is in the design of protein kinase inhibitors. Many

cancers are driven by the aberrant activity of protein kinases, making them a key target for drug

development. The oxamide core can act as a hinge-binding motif, interacting with the ATP-

binding site of kinases through hydrogen bonds. This interaction can block the downstream

signaling pathways that promote cancer cell proliferation and survival.

Oxamide_Derivative VEGFR2
Binds to ATP-binding site

Click to download full resolution via product page
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One notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) which is

crucial for tumor growth. Oxamide derivatives have been designed to bind to the ATP-binding

site of VEGFR-2, thereby inhibiting its kinase activity and blocking the downstream signaling

cascade.

Other Biological Activities
Beyond kinase inhibition, oxamide derivatives have been investigated for a variety of other

therapeutic applications, including:

Anticancer agents: Inducing apoptosis (programmed cell death) in cancer cells.

Enzyme inhibitors: Targeting enzymes such as HIV-1 protease, aldose reductase, and

acetylcholinesterase.

Antiproliferative and anti-inflammatory agents.

The versatility of the oxamide scaffold stems from its ability to be readily functionalized with

different substituent groups, allowing for the fine-tuning of its steric and electronic properties to

achieve high affinity and selectivity for a specific biological target.

Conclusion
Oxamide is a molecule of fundamental importance with a well-defined chemical structure

characterized by its planarity, trans conformation, and extensive intermolecular hydrogen

bonding. The experimental techniques of X-ray crystallography and vibrational spectroscopy

have been pivotal in elucidating these structural details. For drug development professionals,

the oxamide core represents a valuable and versatile scaffold for the design of potent and

selective inhibitors of various biological targets, most notably protein kinases. A thorough

understanding of the structure and bonding of oxamide is therefore essential for the rational

design of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b166460?utm_src=pdf-body
https://www.benchchem.com/product/b166460?utm_src=pdf-body
https://www.benchchem.com/product/b166460?utm_src=pdf-body
https://www.benchchem.com/product/b166460?utm_src=pdf-body
https://www.benchchem.com/product/b166460?utm_src=pdf-body
https://www.benchchem.com/product/b166460?utm_src=pdf-body
https://www.benchchem.com/product/b166460?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Oxamide | C2H4N2O2 | CID 10113 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Synthesis Characterization and Biological Activity Study of New Schiff and Mannich Bases
and Some Metal Complexes Derived from Isatin and Dithiooxamide - PMC
[pmc.ncbi.nlm.nih.gov]

3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Bonding of Oxamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166460#oxamide-chemical-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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